Ethidium Homodimer-2 (EthD-2), CAS 518-67-2, is a high-affinity, red-fluorescent nucleic acid stain used as a cell viability indicator for dead or membrane-compromised cells. As a dimeric form of the classic ethidium structure, it is characterized by its inability to cross intact cell membranes due to its high positive charge. Upon binding to DNA or RNA through intercalation, its fluorescence intensity increases by more than 30-fold, with excitation/emission maxima around 535/624 nm. This property makes it a common reagent in fluorescence microscopy and flow cytometry for specifically labeling necrotic or late-apoptotic cells.
Substituting Ethidium Homodimer-2 (EthD-2) with its monomeric analog Ethidium Bromide (EtBr) or the common dead-cell stain Propidium Iodide (PI) can lead to significant losses in assay sensitivity and stability. The dimeric structure of EthD-2 confers a DNA binding affinity that is orders of magnitude higher than that of EtBr, resulting in more stable dye-DNA complexes critical for applications requiring pre-staining or extended incubation. This high affinity also leads to a greater fluorescence enhancement upon binding compared to EtBr or PI, providing a brighter signal and better discrimination between live and dead cell populations. While PI is a widely used substitute, EthD-2 and its analogs can offer superior performance due to higher quantum yields and stronger DNA affinity, which is a key consideration for assays demanding maximum sensitivity.
The dimeric structure of Ethidium Homodimer-1 (a close structural analog to EthD-2) results in a significantly stronger interaction with DNA compared to its monomeric counterpart, Ethidium Bromide. The intrinsic DNA binding affinity constant for the homodimer is reported as 2 x 10^8 M-1, which is over 1,300 times higher than the 1.5 x 10^5 M-1 constant reported for Ethidium Bromide under the same ionic conditions.
| Evidence Dimension | Intrinsic DNA Binding Affinity Constant (K) |
| Target Compound Data | 2 x 10^8 M-1 (for Ethidium Homodimer-1) |
| Comparator Or Baseline | Ethidium Bromide: 1.5 x 10^5 M-1 |
| Quantified Difference | >1300-fold higher affinity |
| Conditions | In 0.2 M Na+ solution |
This exceptionally high affinity ensures more stable and permanent staining, reducing dye dissociation and making it suitable for assays that involve washing steps or long-term imaging where signal stability is crucial.
Ethidium Homodimer-2 exhibits a fluorescence enhancement of over 30-fold upon binding to nucleic acids. A closely related analog, Ethidium Homodimer-1, shows a >40-fold enhancement. This is a significant improvement over Ethidium Bromide, which has a reported fluorescence increase of approximately 20-fold, and Propidium Iodide, with a 20-30 fold enhancement.
| Evidence Dimension | Fluorescence Enhancement Upon DNA Binding |
| Target Compound Data | >30-fold to >40-fold (EthD-2 and EthD-1) |
| Comparator Or Baseline | Ethidium Bromide: ~20-fold; Propidium Iodide: 20-30 fold |
| Quantified Difference | Up to 2x greater fluorescence enhancement vs. Ethidium Bromide |
| Conditions | Aqueous buffer upon binding to DNA |
A higher fluorescence enhancement factor provides a better signal-to-noise ratio, enabling more sensitive detection of dead cells, especially when the target population is rare.
The complex formed between Ethidium Homodimer and double-stranded DNA is exceptionally stable, allowing for the formation of the complex *before* electrophoretic separation. This stability means the dye-DNA complex can be run on an agarose gel without significant dissociation or background stain in the gel itself. This contrasts with standard post-staining protocols required for Ethidium Bromide or the reversible binding of dyes like Thiazole Orange, which readily dissociate.
| Evidence Dimension | Complex Stability During Electrophoresis |
| Target Compound Data | Stable; allows for pre-staining before electrophoresis |
| Comparator Or Baseline | Ethidium Bromide: Requires post-staining or in-gel staining; Thiazole Orange: Forms readily dissociable complexes |
| Quantified Difference | Qualitative improvement in workflow (pre-staining vs. post-staining) |
| Conditions | Agarose gel electrophoresis |
This enables cleaner, lower-background gel imaging and opens up highly sensitive detection workflows, such as detecting picogram levels of DNA, that are not feasible with less stable, lower-affinity dyes.
Due to its high binding affinity and significant fluorescence enhancement, EthD-2 is the right choice for accurately identifying and quantifying dead cells in a mixed population. It provides a bright, stable red signal from membrane-compromised cells, making it ideal for multiplex assays alongside green fluorescent live-cell probes like Calcein AM.
In experiments requiring long-term monitoring where a final cell viability assessment is needed, the high-affinity binding of EthD-2 is a key advantage. Its stable DNA-dye complex ensures that the signal from dead cells persists through media changes and extended incubation periods, providing a reliable endpoint measurement of cytotoxicity.
The combination of high binding affinity and fluorescence enhancement allows EthD-2 to be used for sensitive detection of nucleic acids. Its ability to form stable pre-stained complexes with DNA enables workflows for detecting picogram quantities of DNA in agarose gels, a level of sensitivity that is difficult to achieve with standard Ethidium Bromide protocols.
Irritant